

# 4-Amino-2-mercaptopyrimidine-5-carbonitrile

## CAS number

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: 4-Amino-2-mercaptopyrimidine-5-carbonitrile

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An In-depth Technical Guide to **4-Amino-2-mercaptopyrimidine-5-carbonitrile**

CAS Number: 16462-26-3

This technical guide provides a comprehensive overview of **4-Amino-2-mercaptopyrimidine-5-carbonitrile**, a heterocyclic compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

## Physicochemical Properties

Property	Value	Source
CAS Number	16462-26-3	<a href="#">[1]</a>
Molecular Formula	C <sub>5</sub> H <sub>4</sub> N <sub>4</sub> S	<a href="#">[1]</a>
Molecular Weight	152.18 g/mol	<a href="#">[2]</a>
IUPAC Name	6-amino-2-sulfanylidene-1H-pyrimidine-5-carbonitrile	<a href="#">[2]</a>
Appearance	Data not available	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	

## Biological Activity and Mechanism of Action

**4-Amino-2-mercaptopyrimidine-5-carbonitrile** and its derivatives have demonstrated significant potential as anticancer agents, primarily by targeting the Epidermal Growth Factor Receptor (EGFR).[\[3\]](#) EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling pathways crucial for cell growth, proliferation, and survival.

The primary mechanism of action for these compounds is the inhibition of EGFR's tyrosine kinase activity. By binding to the ATP-binding site of the receptor, they prevent the autophosphorylation and activation of EGFR, thereby blocking the downstream signaling cascades.[\[3\]](#) One of the key pathways affected is the RAS/RAF/MEK/ERK pathway, which is a central regulator of cell proliferation.[\[3\]](#) Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[\[3\]](#)

Derivatives of **4-Amino-2-mercaptopyrimidine-5-carbonitrile** have shown potent inhibitory activity against both wild-type and mutant forms of EGFR, making them promising candidates for overcoming drug resistance in cancer therapy.[\[4\]](#)

## Quantitative Biological Data

The following tables summarize the reported biological activity of various derivatives of **4-Amino-2-mercaptopyrimidine-5-carbonitrile**. It is important to note that these are derivatives and not the parent compound itself.

Table 1: IC<sub>50</sub> Values of Pyrimidine-5-carbonitrile Derivatives against Cancer Cell Lines

Compound	Cancer Type/Cell Line	IC <sub>50</sub> (μM)	Target
Derivative XIV	HCT-116, HepG-2, MCF-7, A549	Not specified, but 4.5- to 8.4-fold more active than erlotinib	EGFR
Derivative XIV	EGFRWT	0.09	EGFR
Derivative XIV	mutant EGFR T790M	4.03	EGFR
Derivative XIII	Melanoma	3.37	Not specified
Derivative XIII	Leukaemia	3.04	Not specified
Derivative XIII	Non-small cell lung cancer	4.14	Not specified
Derivative XIII	Renal cancer	2.4	Not specified

Source:[4]

Table 2: Growth Inhibition (GI<sub>50</sub>) and Selectivity of Compound 1c

Cancer Subpanel	Selectivity Ratio
Leukaemia	39
Non-Small Cell Lung Cancer	0.70
Colon Cancer	1.2
CNS Cancer	1.04
Melanoma	1.2
Ovarian Cancer	0.7
Renal Cancer	0.9
Prostate Cancer	0.99
Breast Cancer	1.13

A higher selectivity ratio indicates greater potency against that specific cancer cell line panel.

Source:[4]

## Experimental Protocols

### General Synthesis of 4-Amino-6-aryl-2-mercaptopurine-5-carbonitrile Derivatives (1a-c)

This protocol describes a one-pot, three-component reaction.

Materials:

- Appropriate aromatic aldehyde (0.01 mol)
- Malononitrile (0.01 mol)
- Thiourea (0.02 mol)
- Phosphorus pentoxide (0.0035 mol)
- Absolute ethanol (25 ml)

- Petroleum ether

Procedure:

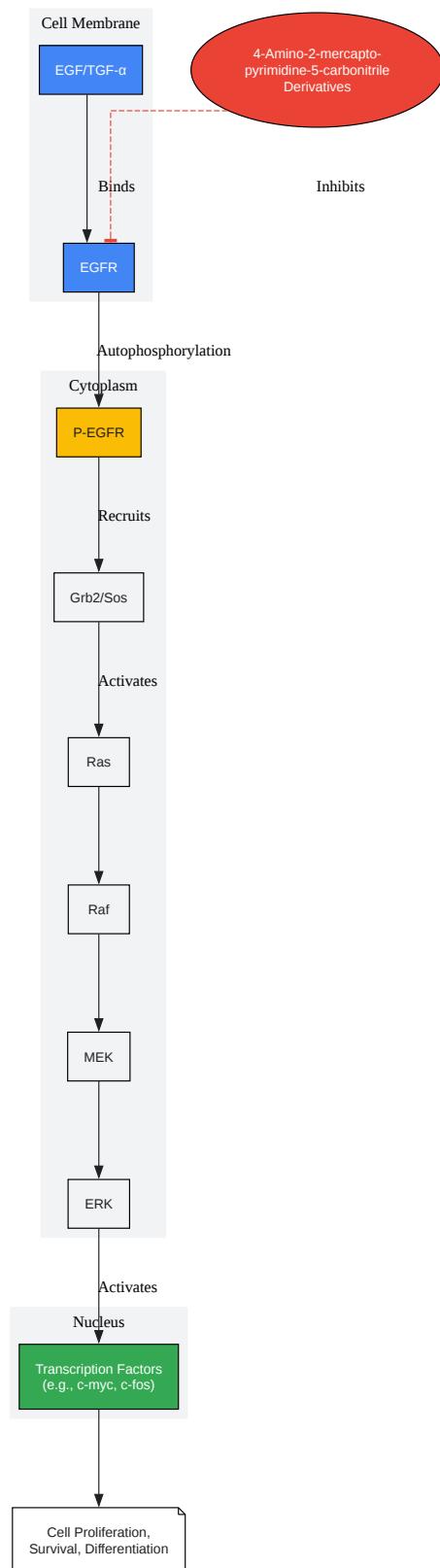
- A mixture of the aromatic aldehyde, malononitrile, and phosphorus pentoxide in absolute ethanol is stirred mechanically for 10 minutes.
- Thiourea is then added to the mixture and mixed thoroughly.
- The reaction mixture is refluxed at 70°C for 5-8 hours.
- After cooling, the reaction mixture is poured over crushed ice.
- The resulting precipitate is filtered, dried, and washed with petroleum ether.
- The crude product is recrystallized from ethanol to yield the final compound.[\[4\]](#)

Characterization of 4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile (1c):

- Appearance: Yellow crystal
- Yield: 73%
- Melting Point: 158–160 °C
- IR (KBr,  $\text{cm}^{-1}$ ): 3396 (NH<sub>2</sub>), 3042 (CH-Ar), 2224 (CN), 1577 (C=N)
- <sup>1</sup>H NMR (300 MHz, DMSO-d<sub>6</sub>) δ: 3.2 (s, 1H, SH), 7.36 (d, 1H, J = 12 Hz, Ar-H), 7.50 (s, 1H, Ar-H), 8.03 (d, 1H, J = 10 Hz, Ar-H), 7.51 (s, 2H, NH<sub>2</sub>)
- <sup>13</sup>C NMR (300 MHz, DMSO-d<sub>6</sub>) δ: 90.1 (C-5 pyrimidine), 115.5 (CN), 124.1–145.0 (aromatic Cs), 161.9 (C-4 pyrimidine), 166.6 (C-6 pyrimidine), 180.0 (C-2 pyrimidine)
- MS (EI) m/z: 297 [M<sup>+</sup>] (52.4%); 298 [M<sup>++2</sup>] (35%); 300 [M<sup>++4</sup>] (5.8%)[\[4\]](#)

## Visualizations

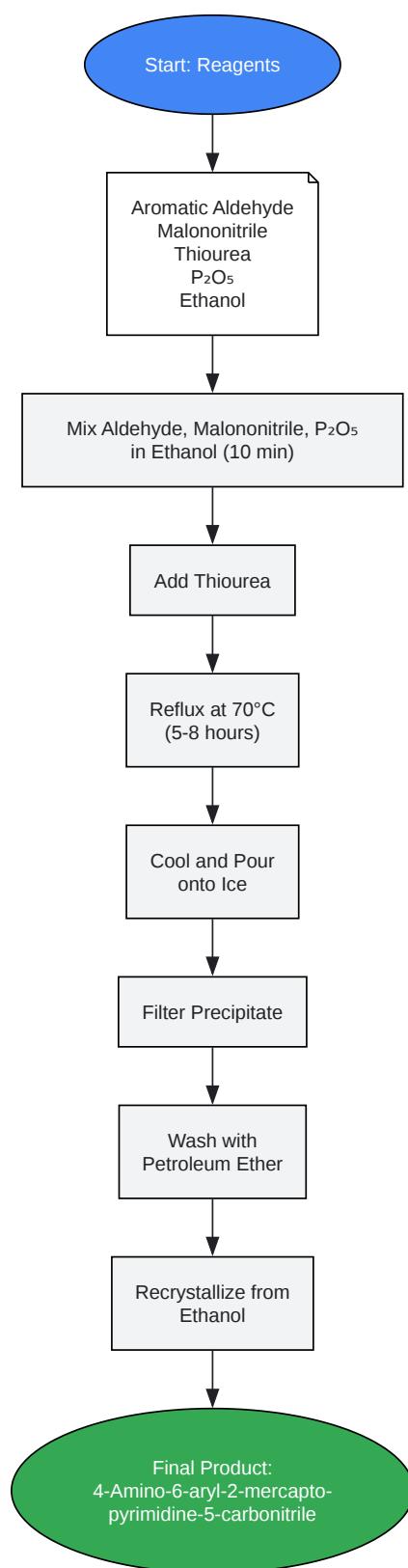
## Signaling Pathway



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Caption: EGFR signaling pathway and the inhibitory action of **4-Amino-2-mercaptopurine-5-carbonitrile** derivatives.

## Experimental Workflow

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Caption: General workflow for the synthesis of 4-Amino-6-aryl-2-mercaptopurine-5-carbonitrile derivatives.

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## References

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- To cite this document: BenchChem. [4-Amino-2-mercaptopurine-5-carbonitrile CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112041#4-amino-2-mercaptopurine-5-carbonitrile-cas-number>]

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)